REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:10][N:11]([CH2:13][CH2:14][C:15]1[C:19]2[CH:20]=[C:21]([CH2:24][N:25]3[N:29]=[CH:28][N:27]=[CH:26]3)[CH:22]=[CH:23][C:18]=2[NH:17][CH:16]=1)[CH3:12]>C(OC(C)C)(=O)C.C(O)(C)C>[CH3:10][N:11]([CH2:13][CH2:14][C:15]1[C:19]2[CH:20]=[C:21]([CH2:24][N:25]3[N:29]=[CH:28][N:27]=[CH:26]3)[CH:22]=[CH:23][C:18]=2[NH:17][CH:16]=1)[CH3:12].[CH:5]1[CH:4]=[CH:3][C:2]([C:1]([OH:9])=[O:8])=[CH:7][CH:6]=1 |f:4.5|
|
Name
|
|
Quantity
|
147 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue recrystallised from ethanol
|
Reaction Time |
30 min |
Name
|
rizatriptan benzoate
|
Type
|
product
|
Smiles
|
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C=1C=CC(=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 345 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:10][N:11]([CH2:13][CH2:14][C:15]1[C:19]2[CH:20]=[C:21]([CH2:24][N:25]3[N:29]=[CH:28][N:27]=[CH:26]3)[CH:22]=[CH:23][C:18]=2[NH:17][CH:16]=1)[CH3:12]>C(OC(C)C)(=O)C.C(O)(C)C>[CH3:10][N:11]([CH2:13][CH2:14][C:15]1[C:19]2[CH:20]=[C:21]([CH2:24][N:25]3[N:29]=[CH:28][N:27]=[CH:26]3)[CH:22]=[CH:23][C:18]=2[NH:17][CH:16]=1)[CH3:12].[CH:5]1[CH:4]=[CH:3][C:2]([C:1]([OH:9])=[O:8])=[CH:7][CH:6]=1 |f:4.5|
|
Name
|
|
Quantity
|
147 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue recrystallised from ethanol
|
Reaction Time |
30 min |
Name
|
rizatriptan benzoate
|
Type
|
product
|
Smiles
|
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C=1C=CC(=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 345 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |